1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine
Description
Properties
IUPAC Name |
1-[1-(3-nitrophenyl)ethyl]-4-prop-2-ynylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-7-16-8-10-17(11-9-16)13(2)14-5-4-6-15(12-14)18(19)20/h1,4-6,12-13H,7-11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUQQZJSJZSIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N2CCN(CC2)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
2.1.1. Piperazines with Aromatic Nitro Substituents
- The methoxyphenyl group on the piperazine may improve blood-brain barrier penetration compared to the target compound’s propargyl group. No direct bioactivity data reported, but structural analogs show MAO-B inhibition .
1-(4-Nitrophenethyl)-4-arylpiperazines ():
- Synthesized via coupling of arylpiperazines with 4-nitrophenylacetic acid.
- The nitrophenethyl group mimics the 3-nitrophenylethyl substituent in the target compound but lacks the propargyl moiety.
- Demonstrated affinity for serotonin and dopamine transporters (e.g., SC6A3RAT, SC6A4RAT) in structural analogs .
2.1.2. Piperazines with Propargyl/Propenyl Substituents
Pharmacological and Functional Comparisons
*Calculated based on molecular formula.
Critical Analysis of Structural and Functional Divergence
- Electron Effects: The 3-nitro group in the target compound may enhance binding to electron-rich enzyme pockets (e.g., MAO-B’s flavin adenine dinucleotide site) compared to non-nitrated analogs .
- Steric Hindrance : The propargyl group’s linear geometry could limit conformational flexibility relative to bulkier substituents like naphthylsulfonyl () .
- Pharmacokinetics : Propargyl-containing compounds often exhibit moderate metabolic stability but may require prodrug strategies for optimal bioavailability.
Biological Activity
1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicine and pharmacology.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a nitrophenyl group and a prop-2-ynyl moiety. This unique structure contributes to its diverse biological activities. The molecular formula is C14H16N2O2, with a molecular weight of 244.29 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Antiviral Effects
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further research in antiviral drug development.
Anticancer Potential
One of the most promising areas of research involves the compound's anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways related to cell growth and survival. Notably, it affects protein kinases that are crucial for cancer cell proliferation .
The mechanism of action of this compound involves interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and leading to biological effects.
- Signal Transduction Pathways : It modulates key pathways involved in cell proliferation and apoptosis, particularly those associated with cancer progression.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Ethyl-4-(3-nitrophenyl)piperazine | Similar structure with ethyl group | Moderate antimicrobial activity |
| 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one | Contains a pyrazole ring | Notable anticancer properties |
The distinct substitution pattern on the piperazine ring of this compound imparts unique chemical and biological properties compared to its analogs .
Case Studies
A recent study evaluated the anticancer effects of the compound on human cancer cell lines. The results demonstrated that treatment with varying concentrations led to a significant reduction in cell viability, indicating its potential as a therapeutic agent in oncology . Another study highlighted its antimicrobial efficacy against multi-drug resistant bacterial strains, reinforcing its relevance in addressing public health challenges related to antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
